molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B079525
CAS RN: 34486-23-2
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds often involves specific reactions that include the displacement of a chlorine atom with amines and anion replacement processes. For instance, the synthesis and characterization of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor required for the synthesis of prosthetic groups used in positron emission tomography (PET), demonstrates the complex steps involved in creating such compounds (Davis & Fettinger, 2018).

Molecular Structure Analysis The structure of related fluorinated compounds is crucial for their application. X-ray crystallography has been used to confirm the structural determinations, such as the successful synthesis of fluorinated poly(pyridine amide)s derived from specific pyridine units, which highlights the importance of molecular structure analysis in the synthesis process (Xie et al., 2022).

Chemical Reactions and Properties The chemical reactions involved in the synthesis of pyridine derivatives can be intricate, involving steps such as amide activation with trifluoromethanesulfonic anhydride followed by π-nucleophile addition and annulation. These steps are vital for the direct synthesis of various pyridine derivatives (Movassaghi et al., 2007).

Physical Properties Analysis The physical properties, such as solubility, thermal behavior, and optical transparency, of compounds related to 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, are influenced by their structural composition. For example, fluorinated pyridine-bridged poly(ether-imide)s exhibit good solubility in aprotic solvents and possess high thermal stability, which is a direct consequence of their molecular structure and synthesis process (Wang et al., 2008).

Chemical Properties Analysis The chemical properties of these compounds, such as reactivity with hydrogen peroxide or their behavior in oxidation processes, are significantly influenced by their molecular framework and substituents. Studies have shown that the reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands can vary based on the aromatic substituent effects, highlighting the intricate relationship between structure and chemical properties (Kunishita et al., 2008).

Scientific Research Applications

Synthesis of Anticancer Agents

A novel series of compounds starting from a derivative of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, namely 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have been synthesized. These compounds were further modified and evaluated for their anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancers. Some derivatives exhibited promising bioactivity at micro molar concentrations, highlighting their potential as anticancer agents (Chavva et al., 2013).

Chemical Transformations and Functionalizations

The compound has been involved in studies on chemical transformations and functionalizations, particularly in reactions with potassium amide in liquid ammonia, leading to mixtures containing various aminopyridines. Such transformations can involve intermediates like pyridyne and are critical for the development of novel synthetic methodologies in organic chemistry (Pieterse & Hertog, 2010).

Deprotonative Functionalization

The deprotonative functionalization of pyridine derivatives, including those with chloro, bromo, and trifluoromethyl moieties, with aldehydes has been demonstrated. This process utilizes an amide base generated in situ, showcasing a method for modifying pyridine substrates under ambient conditions, which could be beneficial for synthesizing various organic compounds (Shigeno et al., 2019).

Catalysis and Oxidation Reactions

Research on the role of chloro(Me2SO)ruthenium(II) complexes in catalyzing the selective, stereospecific, and photoregulative oxidation of alkanes in the presence of chloropyridine N-oxide under visible light irradiation has been conducted. This study underscores the utility of such complexes in facilitating light-driven oxidation processes (Yamaguchi et al., 2004).

Synthesis of Fluorinated Analogues

The compound has been used in the synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid, demonstrating its versatility as a building block for creating fluorinated compounds. These analogues have potential applications in medicinal chemistry and drug design, showcasing the importance of such fluorinated pyridine derivatives in synthesizing biologically relevant molecules (Sukach et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQAXQASINAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553846
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

CAS RN

34486-23-2
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-(trifluoromethyl)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 5.00 g 2,6-dichloro-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylenechloride:methanol:ammonia =9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=210.9
Quantity
5 g
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80 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloro-4-(trifluoromethylpyridine) (Fluorochem, 10.0 g; 46.30 mmol; 1.0 eq.) in ammonium hydroxide (˜25% in water) (40.0 mL; 4.0 V) was heated to 180° C. for 3 h in a Parr apparatus and cooled down to rt. After this time, reaction mixture was filtered over a bed of celite, evaporated to dryness under reduced pressure, triturated with DCM and filtered. The mother liquors were concentrated under reduced pressure to give the title compound as a yellow oil that crystallized upon standing (4.83 g; 53%). HPLC, Rt: 3.58 min. (purity 96.9%). LC/MS, M+(ESI): 196.8, M−(ESI): 194.8.
Quantity
10 g
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Quantity
40 mL
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Reaction Step One

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